

L17E Peptide: A Technical Guide to Structure, Properties, and Intracellular Delivery

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Compound of Interest

Compound Name: L17E

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Abstract

The **L17E** peptide is an attenuated cationic amphiphilic lytic (ACAL) peptide that has emerged as a powerful tool for the intracellular delivery of a wide range of macromolecules, including proteins, antibodies, and nucleic acid-based structures.[1] Derived from the spider venom peptide M-lycotoxin, **L17E** facilitates the efficient translocation of cargo from the extracellular environment to the cytosol by inducing macropinocytosis and promoting endosomal escape.[2] This technical guide provides a comprehensive overview of the structure, properties, and mechanism of action of the **L17E** peptide. It also includes detailed experimental protocols for its application in macromolecule delivery and summarizes key quantitative data to aid researchers in its effective utilization.

Structure and Physicochemical Properties

The **L17E** peptide is a 25-amino-acid synthetic peptide derived from M-lycotoxin through the substitution of a leucine residue with a glutamic acid at position 17.[2] This single amino acid substitution is crucial for its function, transforming it into an endosomolytic peptide.

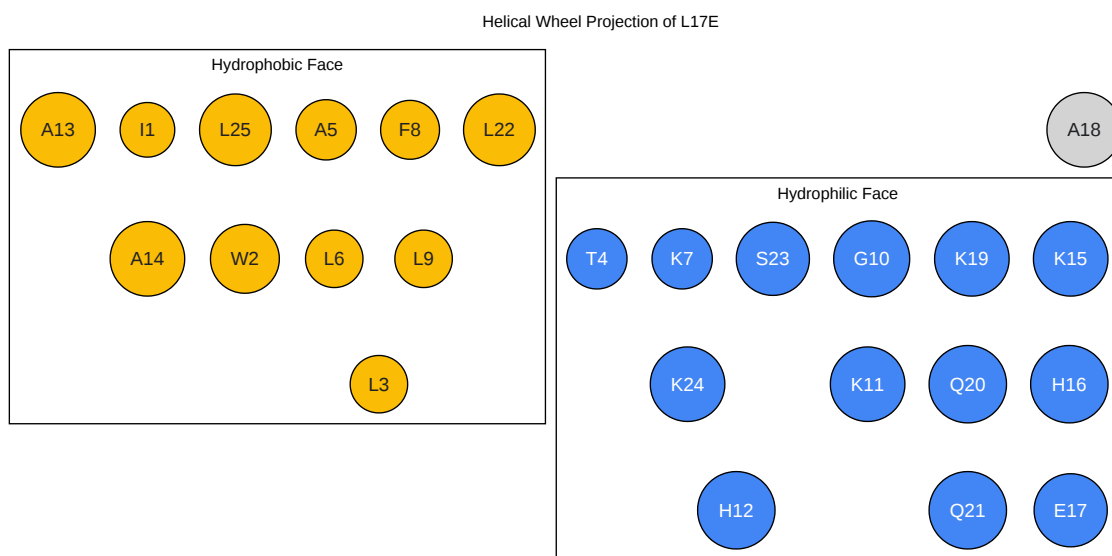
1.1. Primary Structure and Physicochemical Characteristics

The primary amino acid sequence and key physicochemical properties of the **L17E** peptide are summarized in the table below.

Property	Value	Reference
Amino Acid Sequence	Ile-Trp-Leu-Thr-Ala-Leu-Lys-Phe-Leu-Gly-Lys-His-Ala-Ala-Lys-His-Glu-Ala-Lys-Gln-Gln-Leu-Ser-Lys-Leu-NH ₂	MedChemExpress
Molecular Formula	C ₁₃₄ H ₂₂₇ N ₃₇ O ₃₄	MedChemExpress
Molecular Weight	2859.42 g/mol	MedChemExpress
Nature	Cationic, Amphiphilic	
Solubility	Soluble in water (≥ 100 mg/mL)	MedChemExpress

1.2. Secondary Structure

The **L17E** peptide adopts an alpha-helical secondary structure, which is characteristic of many membrane-active peptides. This helical conformation is crucial for its amphipathic nature, where hydrophobic and hydrophilic amino acid residues are segregated on opposite faces of the helix. This amphipathicity is a key driver of its interaction with and disruption of lipid membranes. A helical wheel projection of the **L17E** peptide illustrates this segregation of residues.



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Caption: Helical wheel projection of the **L17E** peptide.

Mechanism of Action

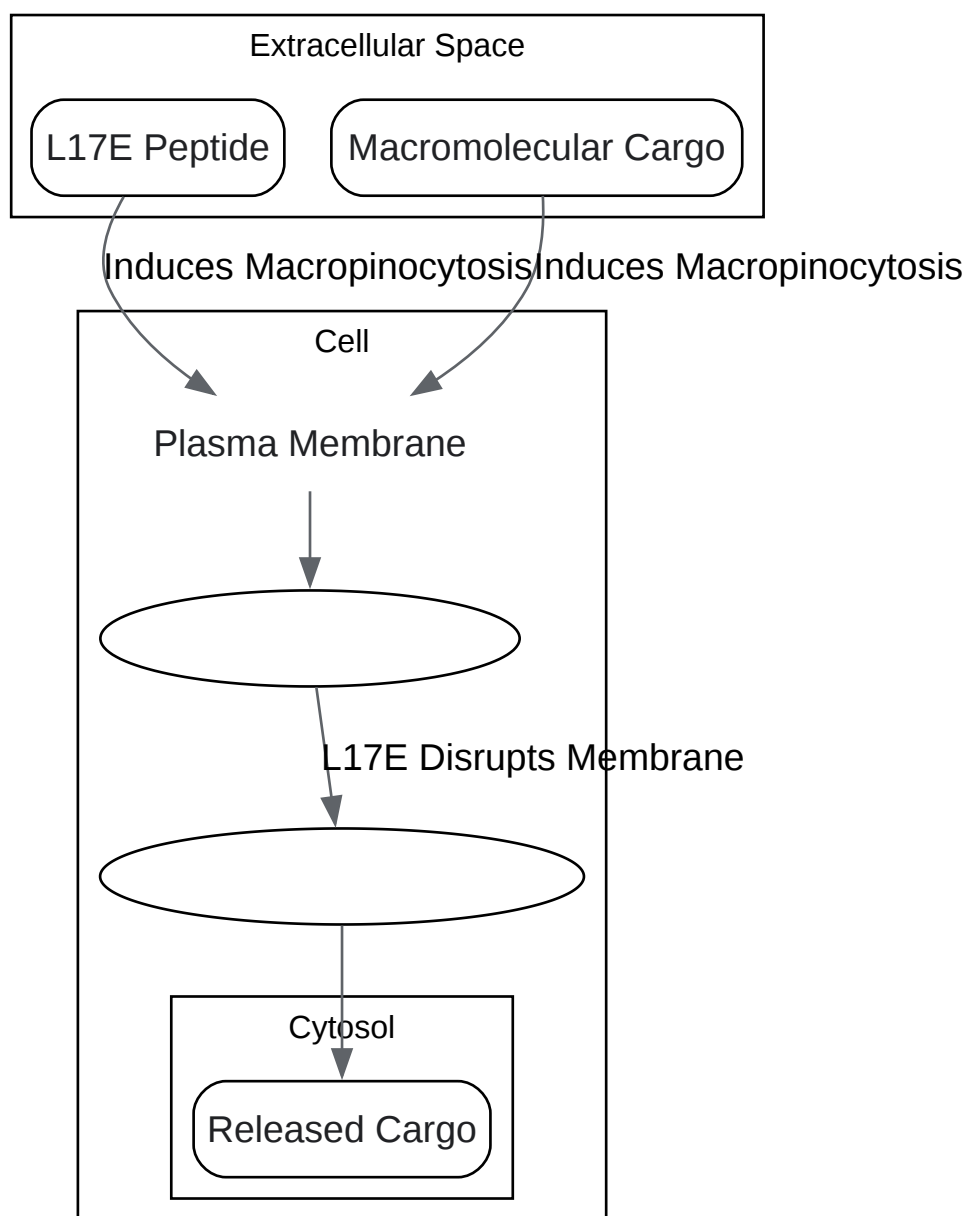
The **L17E** peptide facilitates the intracellular delivery of macromolecules through a multi-step process that involves both the stimulation of cellular uptake and the disruption of endosomal membranes.

2.1. Induction of Macropinocytosis

L17E promotes the cellular uptake of macromolecules by inducing macropinocytosis, a form of endocytosis that involves the non-specific engulfment of extracellular fluid and solutes.[2] This process is characterized by the formation of large, irregular vesicles called macropinosomes.

2.2. Endosomal Escape

Following uptake into macropinosomes, the **L17E** peptide facilitates the escape of the cargo into the cytosol. It is believed to achieve this by inserting into and disrupting the endosomal membrane through electrostatic interactions. The efficiency of this process is correlated with the expression of the KCNN4 gene, which encodes the calcium-activated potassium channel KCa3.1.



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Caption: Mechanism of **L17E**-mediated intracellular delivery.

Quantitative Data

The following tables summarize the quantitative data related to the efficacy and cytotoxicity of the **L17E** peptide from various studies.

Table 1: Efficacy of **L17E** in Macromolecule Delivery

Cargo	Cell Line	L17E Concentration	Incubation Time	Outcome	Reference
Dextran	Not Specified	20-40 μ M	1 hour	Enhanced internalization	[1]
Saporin	HeLa	40 μ M	7 hours	~80% cell death	[1]
Cre Recombinase	HeLa	40 μ M	25 hours	EGFP expression initiated	[1]
anti-His6-IgG	HeLa	40 μ M	1.5 hours	Successful binding to intracellular target	[1]
anti-GR antibody	Not Specified	40 μ M	0.5 hours	Significant inhibition of MT1E gene upregulation	[1]
Exosomes	HeLa	40 μ M	49 hours	Enhanced efficacy of delivery	[1]
Peptide Nucleic Acid (PNA)	HeLa654	40 μ M	Not Specified	Substantial fluorescence observed	

Table 2: Cytotoxicity of L17E Peptide

Cell Line	L17E Concentration	Treatment Duration	Viability	Reference
HeLa	40 μ M	1 hour (serum-free)	~90%	[1]
HeLa	40 μ M	24 hours (serum-supplemented)	~90%	[1]
HeLa654	Up to 40 μ M	Not Specified	No detectable effect	

Experimental Protocols

The following are detailed protocols for common applications of the **L17E** peptide.

4.1. Protocol for Antibody Delivery into HeLa Cells

This protocol is adapted from studies demonstrating **L17E**-mediated antibody delivery.

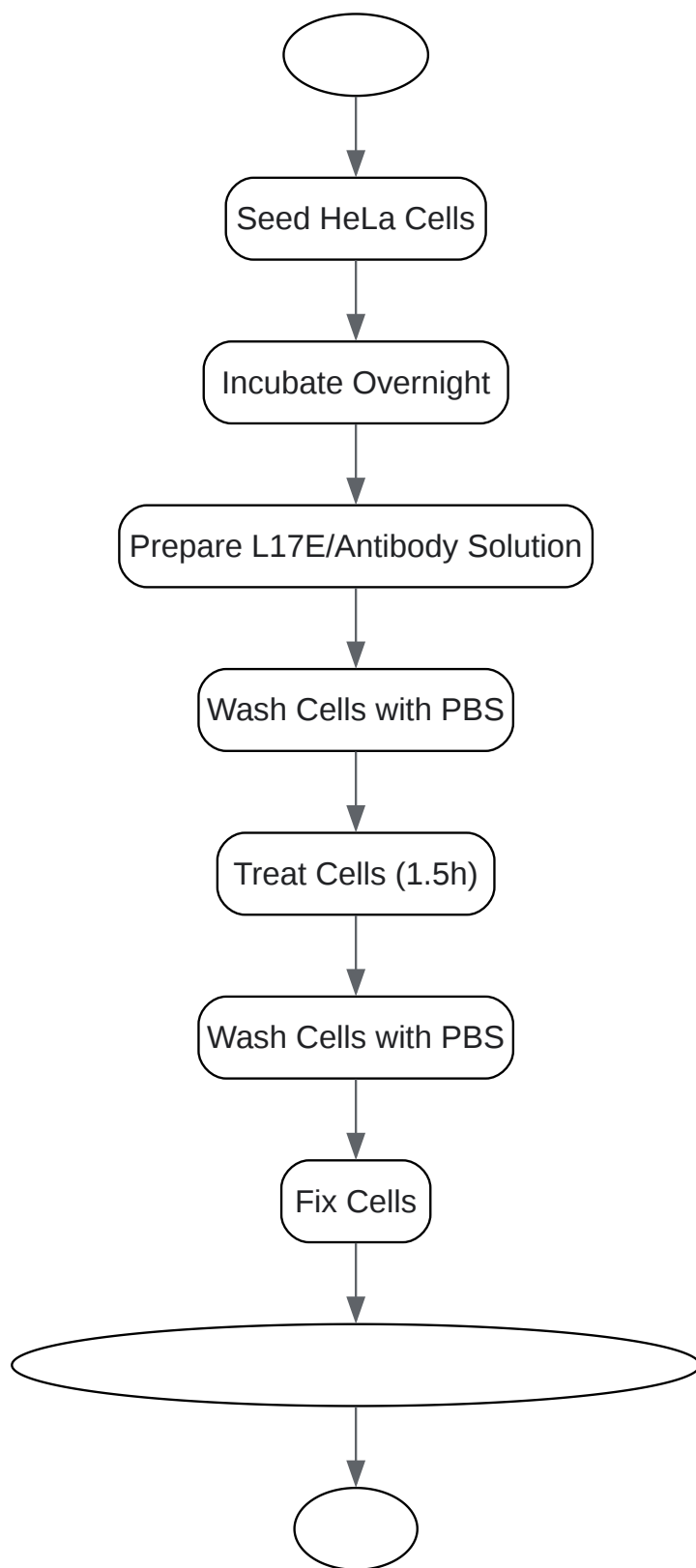
Materials:

- HeLa cells
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- **L17E** peptide stock solution (e.g., 1 mM in sterile water)
- Antibody of interest (e.g., anti-His6-IgG)
- Phosphate Buffered Saline (PBS)
- Confocal microscope

Procedure:

- **Cell Seeding:** Seed HeLa cells in a glass-bottom dish suitable for confocal microscopy at a density that will result in 50-70% confluency on the day of the experiment.

- Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ overnight.
- Preparation of Delivery Solution:
 - On the day of the experiment, prepare a solution of the antibody of interest in serum-free DMEM.
 - Prepare a separate solution of **L17E** peptide in serum-free DMEM to a final concentration of 40 µM.
 - Gently mix the antibody solution with the **L17E** solution.
- Cell Treatment:
 - Wash the HeLa cells twice with warm PBS.
 - Remove the PBS and add the **L17E**/antibody solution to the cells.
 - Incubate the cells for 1.5 hours at 37°C.
- Washing and Fixation:
 - After incubation, remove the treatment solution and wash the cells three times with warm PBS.
 - Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
 - Wash the cells three times with PBS.
- Immunostaining and Imaging (if required):
 - If the primary antibody is not fluorescently labeled, perform standard immunofluorescence staining with a fluorescently labeled secondary antibody.
 - Image the cells using a confocal microscope to observe the intracellular localization of the delivered antibody.



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Caption: Workflow for **L17E**-mediated antibody delivery.

4.2. Protocol for Saporin-Based Cytotoxicity Assay

This protocol outlines a method to assess the cytotoxic effect of saporin delivered by the **L17E** peptide.

Materials:

- HeLa cells
- DMEM with 10% FBS and 1% Penicillin-Streptomycin
- **L17E** peptide stock solution
- Saporin
- Cell viability assay reagent (e.g., MTT, WST-8, or CellTiter-Glo)
- 96-well plates

Procedure:

- Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well.
- Cell Culture: Incubate the plate overnight at 37°C and 5% CO₂.
- Preparation of Treatment Solutions:
 - Prepare serial dilutions of saporin in serum-free DMEM.
 - Prepare a solution of **L17E** peptide in serum-free DMEM to a final concentration of 40 µM.
 - Mix the saporin dilutions with the **L17E** solution. Include controls with **L17E** alone and saporin alone.
- Cell Treatment:
 - Remove the culture medium from the wells and wash with PBS.
 - Add 100 µL of the treatment solutions to the respective wells.

- Incubate the plate for 7 hours at 37°C.
- Cell Viability Assessment:
 - After the incubation period, remove the treatment solutions.
 - Add fresh culture medium and the cell viability reagent according to the manufacturer's instructions.
 - Incubate for the recommended time (e.g., 1-4 hours for MTT/WST-8).
 - Measure the absorbance or luminescence using a plate reader to determine cell viability.

Conclusion

The **L17E** peptide represents a significant advancement in the field of intracellular delivery. Its ability to efficiently transport a variety of macromolecules into the cytosol with low cytotoxicity makes it an invaluable tool for basic research, drug development, and potential therapeutic applications. The detailed information and protocols provided in this guide are intended to facilitate the successful application of the **L17E** peptide in a research setting. Further optimization of delivery parameters may be necessary for specific cell types and cargo molecules.

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